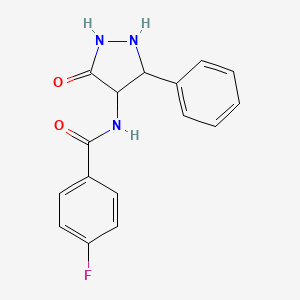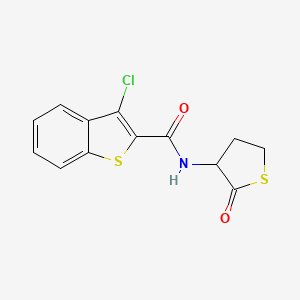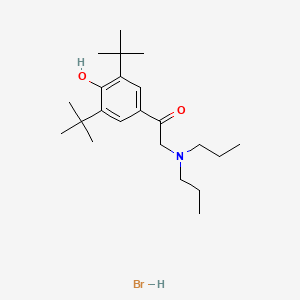
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide
説明
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide is a useful research compound. Its molecular formula is C22H38BrNO2 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone hydrobromide is 427.20859 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photocatalytic Degradation
Studies have shown the potential of related compounds in the photocatalytic degradation of pharmaceutical agents, indicating a promising application for environmental cleanup and the reduction of micro-pollutant levels in water bodies. For example, the photocatalytic transformation of salbutamol using titanium dioxide as a photocatalyst under simulated solar irradiation demonstrates the pathway and efficiency of degradation processes in aqueous solutions (Sakkas et al., 2007).
Catalysis and Synthesis
Compounds with similar structural motifs have been utilized in catalytic processes to synthesize valuable chemical entities. For instance, palladium complexes with bulky diphosphine ligands have shown high selectivity in the synthesis of adipic acid from pentenoic acid mixtures, a crucial intermediate for the production of nylon and other polymers (Low et al., 2015).
Enzymatic Metabolism Studies
Research on similar compounds has explored their metabolic pathways in biological systems, such as the enzymatic C-demethylation in rat liver microsomes. This work contributes to our understanding of drug metabolism and the design of molecules with optimized pharmacokinetic properties (Yoo et al., 2008).
Antioxidant Properties
Certain related compounds have been investigated for their antioxidant properties, with implications for their use in preventing oxidative stress and related diseases. The study of natural bromophenols from marine red algae and their significant DPPH radical-scavenging activity highlights the potential of these compounds in developing new antioxidants (Li et al., 2007).
特性
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.BrH/c1-9-11-23(12-10-2)15-19(24)16-13-17(21(3,4)5)20(25)18(14-16)22(6,7)8;/h13-14,25H,9-12,15H2,1-8H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWFTTZALROAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate](/img/structure/B4051753.png)
![N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE](/img/structure/B4051756.png)
![3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B4051763.png)
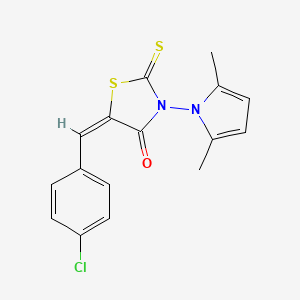
![ethyl 4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4051773.png)
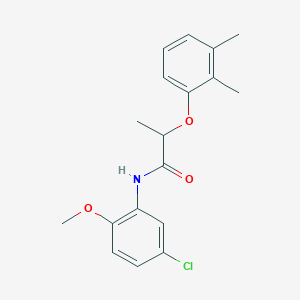
![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide](/img/structure/B4051782.png)
![3-[2-(3-hydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B4051789.png)
![5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4051798.png)
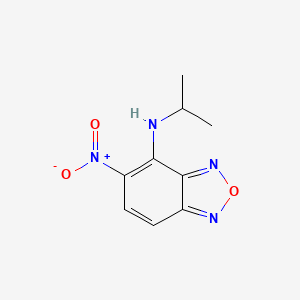
![2-(1-piperidinyl)-N-[2-(2-pyrazinyl)ethyl]-2-indanecarboxamide](/img/structure/B4051803.png)
![4-chloro-6-{[(4-methyl-2-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4051804.png)
